molecular formula C13H17FO2 B7808226 1-(3-Fluoro-4-(isopentyloxy)phenyl)ethanone

1-(3-Fluoro-4-(isopentyloxy)phenyl)ethanone

Cat. No.: B7808226
M. Wt: 224.27 g/mol
InChI Key: SIBHWYQDKLOSCR-UHFFFAOYSA-N
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Description

1-(3-Fluoro-4-(isopentyloxy)phenyl)ethanone is an organic compound characterized by the presence of a fluoro-substituted phenyl ring and an ethanone group

Properties

IUPAC Name

1-[3-fluoro-4-(3-methylbutoxy)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FO2/c1-9(2)6-7-16-13-5-4-11(10(3)15)8-12(13)14/h4-5,8-9H,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIBHWYQDKLOSCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=C(C=C(C=C1)C(=O)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluoro-4-(isopentyloxy)phenyl)ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with 3-fluoro-4-hydroxyacetophenone and isopentyl bromide.

    Etherification Reaction: The hydroxyl group of 3-fluoro-4-hydroxyacetophenone is etherified using isopentyl bromide in the presence of a base such as potassium carbonate. This reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.

Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale reactions, ensuring efficient mixing and heat transfer, and implementing continuous flow processes to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluoro-4-(isopentyloxy)phenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The carbonyl group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

1-(3-Fluoro-4-(isopentyloxy)phenyl)ethanone has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders due to its structural similarity to known bioactive molecules.

    Materials Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Chemical Biology: It serves as a probe in studying enzyme mechanisms and interactions due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-4-(isopentyloxy)phenyl)ethanone depends on its application:

    In Medicinal Chemistry: It may interact with specific enzymes or receptors in the body, modulating their activity. The fluoro group can enhance binding affinity and selectivity towards biological targets.

    In Materials Science: The compound’s electronic properties, influenced by the fluoro and isopentyloxy groups, make it suitable for use in electronic devices.

Comparison with Similar Compounds

    1-(3-Fluoro-4-(methoxy)phenyl)ethanone: Similar structure but with a methoxy group instead of an isopentyloxy group.

    1-(3-Fluoro-4-(ethoxy)phenyl)ethanone: Contains an ethoxy group, leading to different physical and chemical properties.

Uniqueness: 1-(3-Fluoro-4-(isopentyloxy)phenyl)ethanone is unique due to the presence of the isopentyloxy group, which can influence its solubility, reactivity, and interaction with biological targets compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Biological Activity

1-(3-Fluoro-4-(isopentyloxy)phenyl)ethanone is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, providing a comprehensive overview of the current research findings.

  • Molecular Formula : C13H18F1O2
  • Molecular Weight : 224.28 g/mol
  • Structure : The compound features a phenyl ring substituted with a fluorine atom and an isopentyloxy group, which significantly influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The presence of the fluorine atom enhances the compound's lipophilicity and binding affinity to various enzymes and receptors. This interaction can lead to modulation of key biological pathways, particularly in the context of cancer treatment and neurological disorders.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been studied for its potential as a kinase inhibitor, which is crucial in regulating cell proliferation and survival.
  • Receptor Modulation : Interaction with purinergic receptors has been suggested, implicating its role in neurological pathways.

Biological Activity

Research indicates that this compound exhibits significant biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth by affecting cellular respiration in cancer cells.
  • Neuroprotective Effects : Due to its interaction with purinergic receptors, it may offer protective effects against neurodegenerative diseases.

Table 1: Summary of Biological Activities

StudyActivity AssessedKey Findings
Antitumor ActivityInhibition of cancer cell respiration observed.
Kinase InhibitionSignificant modulation of kinase activity linked to cell cycle regulation.
Receptor InteractionPotential modulation of purinergic receptor activity indicated through high-throughput screening.

Detailed Findings

  • Antitumor Studies : In a study evaluating various compounds for anticancer properties, this compound demonstrated inhibition of cell growth in several cancer cell lines, suggesting its potential as a chemotherapeutic agent .
  • Kinase Inhibition : Further investigations revealed that this compound could inhibit specific kinases involved in tumor progression, leading to decreased proliferation rates in treated cells .
  • Neurological Implications : The compound's interaction with purinergic receptors was assessed through binding affinity studies, indicating that it could modulate signaling pathways associated with neuroprotection .

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